molecular formula C17H19N5O B1664775 N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine CAS No. 2312-73-4

N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine

Cat. No. B1664775
CAS RN: 2312-73-4
M. Wt: 309.4 g/mol
InChI Key: POFWRMVFWIJXHP-UHFFFAOYSA-N
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Description

“N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine”, also known as BAP9THP, is a synthetic cytokinin derivative and a growth regulator . It promotes chlorophyll retention (and senescence delay) in plant tissues exceptionally strongly, and growth of tobacco callus almost as strongly as 6-Benzylaminopurine (BAP) . BAP9THP induces adventitious shoot formation significantly more strongly than N6-isopentenyladenine or Kinetin .


Synthesis Analysis

The synthesis of “N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine” involves the reaction of 3,4-dihydro-2H-pyran with benzyl- (7 (9)H-purin-6-yl)-amine to produce 6-Benzylamino-9-tetrahydropyran-2-yl-9h-purine . The reaction mixture is heated at 45 °C for 6 hours .


Molecular Structure Analysis

The molecular formula of “N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine” is C17H19N5O . The exact mass is 309.158966 . The structure includes a benzyl group attached to an adenine ring, which is further connected to a tetrahydropyran ring .


Chemical Reactions Analysis

As a synthetic cytokinin, “N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine” is involved in promoting plant growth and development . It has been found to increase branching in various plants when applied as a foliar spray .


Physical And Chemical Properties Analysis

“N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine” has a molecular weight of 309.366 . It has a density of 1.4±0.1 g/cm3, a boiling point of 541.1±60.0 °C at 760 mmHg, and a melting point of 110-114ºC . The flash point is 281.1±32.9 °C .

Scientific Research Applications

Application

N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine has emerged as a compound of significant interest in the field of medicinal chemistry . This synthetic adenine derivative, incorporating a unique tetrahydro-2H-pyran ring, represents a noteworthy advance in the modification of nucleobase analogs, aimed at enhancing biological activity and pharmacokinetic properties .

Method of Application

The synthesis of N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine begins with the selection of adenine as the nucleobase foundation, which is then modified at the N9 position. This modification involves the introduction of a benzyl group, which serves not only as a protective group but also enhances the overall molecular stability and reactivity necessary for further reactions .

Results

The potential applications of N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine are broad and impactful. Primarily, this compound is being investigated for its antiviral and anticancer properties. Its unique structure may interfere with DNA and RNA processes, making it a candidate for targeting viral replication mechanisms or cancer cell proliferation .

Neuroprotective Treatments

Application

Researchers are exploring the use of N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine in neuroprotective treatments, given adenine derivatives’ potential role in cellular metabolism and protection against neurodegenerative diseases .

Plant Growth Regulation

Application

N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine is a highly mobile synthetic cytokinin. It has been used in the field of plant growth regulation .

Method of Application

The compound has been applied as a foliar spray to increase branching in various plants, including carnation, chrysanthemum, poinsettia, petunia, and fuchsia .

Safety And Hazards

“N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine” is moderately toxic by ingestion . The lethal dose (LD50) for rats is 1640 mg/kg . It is advised to wear suitable protective clothing when handling this chemical . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

N-benzyl-9-(oxan-2-yl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-2-6-13(7-3-1)10-18-16-15-17(20-11-19-16)22(12-21-15)14-8-4-5-9-23-14/h1-3,6-7,11-12,14H,4-5,8-10H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFWRMVFWIJXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8038801
Record name N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine

CAS RN

2312-73-4
Record name N-(Phenylmethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
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Record name Acell
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Record name N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-9-(2-tetrahydropyranyl)adenine
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Record name N6-BENZYL-9-(2-TETRAHYDROPYRANYL)ADENINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Žukauskaitė, I Saiz-Fernández, K Bieleszová… - Journal of Plant Growth …, 2023 - Springer
Auxins play an important role in plant physiology and are involved in numerous aspects of plant development, such as cell division, elongation and differentiation, fruit development, and …
Number of citations: 2 link.springer.com
BA Schneider - 1979 - books.google.com
1-(ALKYL AMINO)-3-AMINOPROPANE (AS IN FATTY ACIDS OF COCONUT OIL) 1-(ALKYL* AMINO)-3-AMINOPROPANE (AS IN FATTY ACIDS OF COCONUT OIL) 1-(ALKYL* AMINO)-…
Number of citations: 2 books.google.com
RC Hare - Canadian Journal of Forest Research, 1981 - cdnsciencepub.com
Une chute prématurée d'un fort pourcentage des cônelets du Pinuspalustris Mill. réduit passablement le rendement en graines du verger. Cependant, en pulvérisant début mai ces …
Number of citations: 4 cdnsciencepub.com

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